2-(benzylsulfanyl)-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(BENZYLSULFANYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, benzylsulfanyl group, and multiple methoxy and hydroxy substituents.
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of various substituents. The synthetic route typically starts with the preparation of the triazolopyrimidine core through a cyclization reaction involving appropriate precursors. Subsequent steps involve the introduction of the benzylsulfanyl group, hydroxy, and methoxy substituents under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(BENZYLSULFANYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and other substituents may play a role in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(BENZYLSULFANYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. Similar compounds may include other triazolopyrimidine derivatives with different substituents, such as:
- 2-(BENZYLSULFANYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 2-(BENZYLSULFANYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Properties
Molecular Formula |
C28H27N5O4S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O4S/c1-17-24(26(35)30-20-11-7-8-12-22(20)36-2)25(19-13-14-21(34)23(15-19)37-3)33-27(29-17)31-28(32-33)38-16-18-9-5-4-6-10-18/h4-15,25,34H,16H2,1-3H3,(H,30,35)(H,29,31,32) |
InChI Key |
QRTHHEPFEMXPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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